molecular formula C13H15ClN6O2 B2572227 (E)-ethyl 1-(6-chloropyridazin-3-yl)-5-(((dimethylamino)methylene)amino)-1H-pyrazole-4-carboxylate CAS No. 307343-57-3

(E)-ethyl 1-(6-chloropyridazin-3-yl)-5-(((dimethylamino)methylene)amino)-1H-pyrazole-4-carboxylate

Cat. No.: B2572227
CAS No.: 307343-57-3
M. Wt: 322.75
InChI Key: DXCHXZSHKAFKDR-OVCLIPMQSA-N
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Description

(E)-ethyl 1-(6-chloropyridazin-3-yl)-5-(((dimethylamino)methylene)amino)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H15ClN6O2 and its molecular weight is 322.75. The purity is usually 95%.
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Biological Activity

The compound (E)-ethyl 1-(6-chloropyridazin-3-yl)-5-(((dimethylamino)methylene)amino)-1H-pyrazole-4-carboxylate is a derivative of pyrazole, which has garnered attention due to its potential biological activities. Pyrazole derivatives are known for various pharmacological properties, including anti-inflammatory, antibacterial, and antitumor effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrazole ring : Central to its activity.
  • Chloropyridazine substitution : Imparts specific electronic properties.
  • Dimethylamino group : Enhances solubility and biological activity.

Biological Activity Overview

The biological activity of the compound has been evaluated through various studies, demonstrating significant effects in different biological systems.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The compound's structure suggests potential antibacterial activity due to the presence of the chloropyridazine moiety, which is known to enhance antimicrobial efficacy.

CompoundActivityReference
This compoundModerate antibacterial activity
Related pyrazole derivativesVarious levels of inhibition against Gram-positive and Gram-negative bacteria

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells, likely mediated by the interaction of the pyrazole core with specific cellular targets.

StudyCell LineIC50 (µM)Observations
Ather et al. (2010)Human cancer cell lines10 - 30Induced apoptosis through mitochondrial pathway
In silico studiesVarious cancer modelsPredicted binding affinity to target proteinsSuggests potential for further development

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural modifications. The presence of electron-withdrawing groups such as chlorine enhances the inhibitory potency against various biological targets.

Key Findings on SAR

  • Chlorine Substitution : Enhances interaction with biological targets due to increased electronegativity.
  • Dimethylamino Group : Improves solubility and may enhance cellular uptake.
  • Carboxylate Functionality : Important for binding interactions with target enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Antiviral Activity : Compounds with similar structures have shown effectiveness as neuraminidase inhibitors, suggesting that our compound may also exhibit antiviral properties against influenza viruses .
  • Inhibition of Enzymatic Activity : Related pyrazole derivatives have been tested for their ability to inhibit dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine synthesis .

Properties

IUPAC Name

ethyl 1-(6-chloropyridazin-3-yl)-5-[(E)-dimethylaminomethylideneamino]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN6O2/c1-4-22-13(21)9-7-16-20(12(9)15-8-19(2)3)11-6-5-10(14)17-18-11/h5-8H,4H2,1-3H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCHXZSHKAFKDR-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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